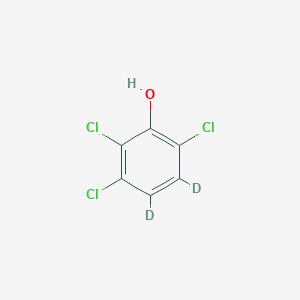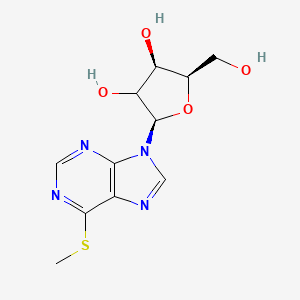
2,3,6-Trichlorophenol-4,5-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichlorophenol-4,5-D2: is a deuterated derivative of 2,3,6-Trichlorophenol, a chlorinated phenol compound. This compound is characterized by the presence of three chlorine atoms and two deuterium atoms attached to the phenol ring. It is commonly used in various scientific research applications due to its unique properties and isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenol-4,5-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. The process begins with the electrophilic chlorination of phenol to produce 2,3,6-Trichlorophenol. This is followed by a deuterium exchange reaction using deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of phenol using chlorine gas in the presence of a catalyst. The deuterium exchange is then carried out using deuterated solvents and reagents in specialized reactors to ensure high isotopic purity and yield .
化学反応の分析
Types of Reactions: 2,3,6-Trichlorophenol-4,5-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols or completely dechlorinated phenol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Produces chlorinated quinones.
Reduction: Results in partially or fully dechlorinated phenols.
Substitution: Yields substituted phenols with various functional groups.
科学的研究の応用
2,3,6-Trichlorophenol-4,5-D2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of chlorinated phenols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated phenols in the body.
Industry: Applied in environmental studies to monitor the degradation and persistence of chlorinated phenols in the environment
作用機序
The mechanism of action of 2,3,6-Trichlorophenol-4,5-D2 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in oxidative stress and detoxification pathways.
Pathways Involved: The compound is metabolized through phase I and phase II detoxification pathways, involving cytochrome P450 enzymes and conjugation reactions with glutathione.
類似化合物との比較
- 2,4,6-Trichlorophenol-3,5-D2
- 2,4,5-Trichlorophenol-3,6-D2
- 2,3,5,6-Tetrachlorophenol
Comparison:
- 2,3,6-Trichlorophenol-4,5-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
- Compared to other trichlorophenols, it offers higher specificity and sensitivity in analytical applications due to the presence of deuterium atoms .
特性
分子式 |
C6H3Cl3O |
|---|---|
分子量 |
199.5 g/mol |
IUPAC名 |
2,3,6-trichloro-4,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D |
InChIキー |
XGCHAIDDPMFRLJ-QDNHWIQGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H] |
正規SMILES |
C1=CC(=C(C(=C1Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)










![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
